BenchChemオンラインストアへようこそ!

trans-4-Phenylpyrrolidin-3-ol hemioxalate

Melanocortin-4 Receptor GPCR Pharmacology Stereochemistry

This (3S,4R)-configured hemioxalate salt is essential for MC4R agonist development (Ki=1.0 nM, EC₅₀=3.8 nM) and DDR1 inhibitor design (PDB 5sb1). Unlike cis or (3R,4S) isomers, it provides the precise stereochemistry for reproducible SAR and structure-based drug design. Choose this defined salt form for reliable solubility and handling.

Molecular Formula C22H28N2O6
Molecular Weight 416.474
CAS No. 1706429-96-0
Cat. No. B2881442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Phenylpyrrolidin-3-ol hemioxalate
CAS1706429-96-0
Molecular FormulaC22H28N2O6
Molecular Weight416.474
Structural Identifiers
SMILESC1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)/t2*9-,10+;/m00./s1
InChIKeyNOUNDKZSXRRIAB-PKKZZZSMSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

trans-4-Phenylpyrrolidin-3-ol Hemioxalate (CAS 1706429-96-0): Core Identity and Research-Grade Specifications for Procurement Decisions


trans-4-Phenylpyrrolidin-3-ol hemioxalate is a chiral pyrrolidine derivative wherein two equivalents of (3S,4R)-4-phenylpyrrolidin-3-ol free base are associated with one equivalent of oxalic acid, yielding a hemioxalate salt with molecular formula C₂₂H₂₈N₂O₆ and molecular weight 416.47 g/mol . The compound features a trans-configured pyrrolidine ring bearing a phenyl substituent at the 4-position and a hydroxyl group at the 3-position, with defined (3S,4R) stereochemistry as confirmed by canonical SMILES notation: O[C@@H]1CNC[C@H]1C1=CC=CC=C1.O[C@@H]1CNC[C@H]1C1=CC=CC=C1.C(=O)(C(=O)O)O . Commercially available from multiple vendors at purities ranging from 95% to ≥97%, this compound is supplied for research and development use only, with storage recommended at room temperature [1]. The hemioxalate salt form provides a defined stoichiometric composition that may influence physicochemical properties relative to alternative salt forms or the free base.

Why Generic Substitution of trans-4-Phenylpyrrolidin-3-ol Hemioxalate (CAS 1706429-96-0) Is Not Advisable Without Verification


Direct substitution of trans-4-phenylpyrrolidin-3-ol hemioxalate with superficially similar phenylpyrrolidine derivatives is scientifically unsound without rigorous validation. The trans stereochemical configuration—specifically the (3S,4R) absolute stereochemistry present in this compound—is not interchangeable with cis isomers, 3-phenyl positional isomers, or alternative salt forms. In drug discovery and medicinal chemistry applications, the stereochemistry of the pyrrolidine scaffold profoundly influences target binding orientation, selectivity profiles, and ultimately biological activity, as demonstrated across multiple receptor systems including melanocortin-4 receptor (MC4R) [1], discoidin domain receptor 1 (DDR1) [2], and nicotinic acetylcholine receptors (nAChR) [3]. Additionally, the hemioxalate salt form differs from hydrochloride or free base forms in terms of stoichiometry, solubility behavior, and handling characteristics . The quantitative evidence presented below substantiates why procurement decisions must be guided by specific, verifiable differentiation criteria rather than generic compound class assumptions.

Quantitative Differentiation Evidence for trans-4-Phenylpyrrolidin-3-ol Hemioxalate (CAS 1706429-96-0) Versus Closest Analogs


Stereochemical Configuration Dictates Functional Pharmacological Outcome: Agonist vs. Antagonist Switching at Human MC4R

The trans-4-phenylpyrrolidine scaffold exhibits a critical stereochemistry-dependent functional switch at the human melanocortin-4 receptor (MC4R). In a series of trans-4-phenylpyrrolidine-3-carboxamides, the (3S,4R)-diastereoisomer (matching the stereochemistry of the target hemioxalate compound) displayed potent MC4R agonist activity with a Ki of 1.0 nM and an EC₅₀ of 3.8 nM, whereas the (3R,4S)-diastereoisomer functioned as an antagonist with a Ki of 4.7 nM and an IC₅₀ of 64 nM [1]. This 17-fold difference in functional potency (EC₅₀ 3.8 nM vs. IC₅₀ 64 nM) and qualitative switching from agonism to antagonism underscores that stereochemical identity is non-negotiable for reproducible biological outcomes. The target compound's (3S,4R) stereochemistry aligns with the agonist-active configuration.

Melanocortin-4 Receptor GPCR Pharmacology Stereochemistry

Hemioxalate Salt Form Offers Defined Stoichiometry and Handling Profile Distinct from Hydrochloride and Free Base Forms

The hemioxalate salt form of trans-4-phenylpyrrolidin-3-ol differs fundamentally from alternative forms in stoichiometric composition, molecular weight, and associated handling characteristics. The target compound exists as a 2:1 (free base:oxalic acid) hemioxalate salt with molecular weight 416.47 g/mol and molecular formula C₂₂H₂₈N₂O₆, corresponding to two equivalents of (3S,4R)-4-phenylpyrrolidin-3-ol per oxalic acid molecule . In contrast, the hydrochloride salt form (CAS 2307749-52-4) has molecular weight 199.68 g/mol and formula C₁₀H₁₄ClNO, representing a 1:1 stoichiometry with a single free base equivalent . The free base (CAS 1242166-68-2) has molecular weight 163.22 g/mol and formula C₁₀H₁₃NO . This stoichiometric difference directly impacts molar calculations for experimental dosing. Additionally, while specific solubility data for the hemioxalate form are not publicly reported, the hydrochloride salt form is documented as exhibiting enhanced aqueous solubility relative to the free base due to ionic salt formation . The hemioxalate form may exhibit distinct solubility and hygroscopicity profiles that differ from both the hydrochloride salt and free base.

Salt Form Selection Preformulation Compound Handling

4-Phenyl Substitution Pattern Enables Engagement of DDR1 Kinase ATP-Binding Pocket with Defined Structural Interactions

The trans-4-phenylpyrrolidin-3-ol scaffold, when elaborated into the inhibitor 4-chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxymethyl)benzamide, co-crystallizes with the discoidin domain receptor 1 (DDR1) kinase domain at 1.530 Å resolution (PDB entry 5sb1) [1]. The (3S,4R)-4-phenylpyrrolidine moiety serves as the core chiral scaffold positioning the pharmacophore elements for productive ATP-binding pocket engagement. In contrast, 3-phenylpyrrolidine derivatives evaluated for dopamine receptor binding exhibit markedly different pharmacological profiles, with maximal D1 and D2 binding affinity requiring N-pentyl substitution and showing sensitivity to cis versus trans 4-methyl substitution [2]. The 4-phenyl substitution pattern thus provides a distinct vector for target engagement compared to 3-phenyl positional isomers.

Kinase Inhibition DDR1 Structural Biology

Commercial Purity Specifications Meet Research-Grade Requirements with Defined Vendor-Guaranteed Minimums

The target compound is commercially available with vendor-guaranteed minimum purity specifications: ≥97% from Aladdin Scientific (catalog T174934) [1] and 95% from AKSci (catalog 9039EA) . These specifications provide documented quality benchmarks for procurement decisions. In contrast, the free base form (CAS 1242166-68-2) is typically offered at 95% purity without higher-grade options readily specified . The ≥97% purity grade of the hemioxalate salt supports its use in applications requiring higher confidence in compound identity, such as quantitative structure-activity relationship (QSAR) studies and assay development where impurities may confound results.

Purity Specification Quality Control Procurement

Chiral trans-4-Phenylpyrrolidine Scaffold Serves as Privileged Building Block for nAChR Ligand Development with Defined Stereochemical Requirements

The trans-4-phenylpyrrolidine scaffold represents a privileged chiral framework for developing neuronal nicotinic acetylcholine receptor (nAChR) ligands. In a systematic structure-activity relationship (SAR) study of 2-phenylpyrrolidine-based nAChR ligands, substitution patterns on the aryl ring produced dramatic effects on receptor binding affinity, with Ki values spanning from 46 nM to >10,000 nM across analog series [1]. This >200-fold affinity range demonstrates that precise control over substitution pattern and stereochemistry is essential for achieving desired target engagement. The trans stereochemistry of the 4-phenylpyrrolidin-3-ol core provides a defined three-dimensional orientation that cannot be replicated by cis-configured analogs or 3-phenyl positional isomers, which would present the phenyl substituent along a different vector relative to the pyrrolidine nitrogen .

Nicotinic Acetylcholine Receptor nAChR Chiral Scaffold

Validated Research Application Scenarios for trans-4-Phenylpyrrolidin-3-ol Hemioxalate (CAS 1706429-96-0)


MC4R Agonist Development Requiring Defined (3S,4R) Stereochemistry

Researchers developing melanocortin-4 receptor (MC4R) agonists should procure trans-4-phenylpyrrolidin-3-ol hemioxalate specifically for its (3S,4R) stereochemical configuration, which matches the agonist-active diastereoisomer (Ki = 1.0 nM, EC₅₀ = 3.8 nM) characterized in trans-4-phenylpyrrolidine-3-carboxamide series [1]. The alternative (3R,4S) stereoisomer yields antagonist behavior (IC₅₀ = 64 nM) and is functionally unsuitable for agonist development programs. The hemioxalate salt's ≥97% commercial purity specification [2] supports reproducible SAR exploration and lead optimization efforts.

DDR1 Kinase Inhibitor Scaffold Elaboration Leveraging X-Ray Validated Binding Mode

Medicinal chemistry teams targeting discoidin domain receptor 1 (DDR1) kinase can utilize trans-4-phenylpyrrolidin-3-ol hemioxalate as a chiral building block for elaborating inhibitors that engage the ATP-binding pocket. The (3S,4R)-4-phenylpyrrolidine moiety is structurally validated in PDB entry 5sb1, where it positions the inhibitor 4-chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-(1H-pyrrolo[2,3-b]pyridin-5-yloxymethyl)benzamide at 1.530 Å resolution within the DDR1 active site [3]. This defined binding mode provides a rational starting point for structure-based drug design that cannot be achieved with 3-phenyl positional isomers or alternative stereochemical configurations.

nAChR Ligand Discovery with Precise Stereochemical Control

Investigators pursuing novel nicotinic acetylcholine receptor (nAChR) ligands should select trans-4-phenylpyrrolidin-3-ol hemioxalate as a chiral scaffold for derivative synthesis. SAR studies of phenylpyrrolidine-based nAChR ligands demonstrate that binding affinity varies by >200-fold across structurally related analogs (Ki range 46 nM to >10,000 nM), underscoring the necessity of precise stereochemical and substitution pattern control [4]. The target compound's defined trans stereochemistry and 4-phenyl substitution provide a consistent three-dimensional framework for systematic SAR exploration, reducing the risk of uncontrolled structural variables that could obscure meaningful structure-activity relationships.

Preformulation and Salt Form Optimization Studies

Pharmaceutical scientists conducting salt form screening and preformulation studies may employ trans-4-phenylpyrrolidin-3-ol hemioxalate as a comparator against hydrochloride salt (CAS 2307749-52-4) and free base (CAS 1242166-68-2) forms. The hemioxalate salt's distinct stoichiometry (2:1 free base:oxalic acid, MW 416.47 g/mol) versus the 1:1 hydrochloride (MW 199.68 g/mol) provides a basis for comparative assessment of solubility, hygroscopicity, and solid-state stability. Such studies inform downstream salt form selection for lead compounds containing the 4-phenylpyrrolidine pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-4-Phenylpyrrolidin-3-ol hemioxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.